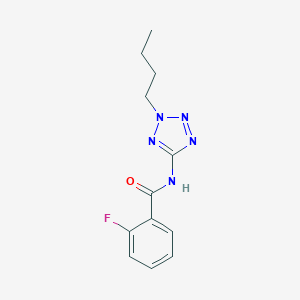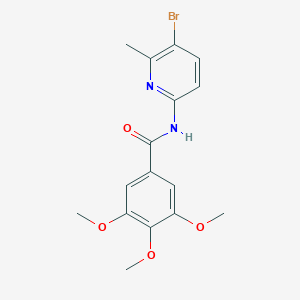![molecular formula C18H18N2O4S B278358 N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278358.png)
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, commonly known as BHPI, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BHPI is a synthetic compound that belongs to the class of carbamothioylbenzodioxole derivatives.
Mecanismo De Acción
The exact mechanism of action of BHPI is not fully understood. However, studies have suggested that BHPI may exert its biological effects by inhibiting various enzymes and proteins involved in different cellular pathways. For instance, BHPI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BHPI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BHPI has been found to have several biochemical and physiological effects. In vitro studies have shown that BHPI can induce apoptosis, a process of programmed cell death, in cancer cells. BHPI has also been found to inhibit the growth of various bacterial and fungal species. In animal studies, BHPI has been shown to reduce inflammation and pain. Additionally, BHPI has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHPI has several advantages for lab experiments. For instance, BHPI is relatively easy to synthesize and can be obtained in high yields. Additionally, BHPI has been found to have low toxicity in animal studies. However, BHPI also has some limitations for lab experiments. For instance, BHPI is relatively insoluble in water, which may limit its application in aqueous systems. Additionally, the exact mechanism of action of BHPI is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on BHPI. One potential direction is to investigate the potential use of BHPI as an anticancer agent. Further studies are needed to determine the exact mechanism of action of BHPI in cancer cells and to evaluate its efficacy in animal models. Another potential direction is to investigate the potential use of BHPI as an insecticide and herbicide in agriculture. Additional studies are needed to determine the effectiveness of BHPI against various pests and weeds and to evaluate its potential environmental impact. Finally, further studies are needed to investigate the potential use of BHPI in environmental science, particularly in the removal of heavy metals from contaminated soil and water.
Métodos De Síntesis
BHPI is primarily synthesized through a multistep reaction process. The synthesis of BHPI involves the reaction of 2,5-dimethoxybenzaldehyde with propan-2-ol and potassium hydroxide to form 2-hydroxy-5-propan-2-ylbenzaldehyde. The next step involves the reaction of 2-hydroxy-5-propan-2-ylbenzaldehyde with thiosemicarbazide to form N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide. Finally, the reaction of N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide with 1,3-benzodioxole-5-carboxylic acid chloride leads to the formation of BHPI.
Aplicaciones Científicas De Investigación
BHPI has been widely studied for its potential applications in various fields. In medicine, BHPI has been found to have anticancer, antimicrobial, and anti-inflammatory properties. BHPI has also been studied for its potential use as an insecticide and herbicide in agriculture. Additionally, BHPI has been investigated for its ability to remove heavy metals from contaminated soil and water in environmental science.
Propiedades
Nombre del producto |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C18H18N2O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-10(2)11-3-5-14(21)13(7-11)19-18(25)20-17(22)12-4-6-15-16(8-12)24-9-23-15/h3-8,10,21H,9H2,1-2H3,(H2,19,20,22,25) |
Clave InChI |
CZQVWFIRDZMZCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)